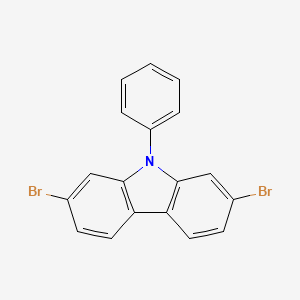

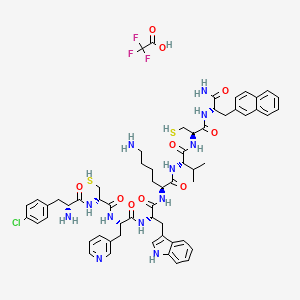

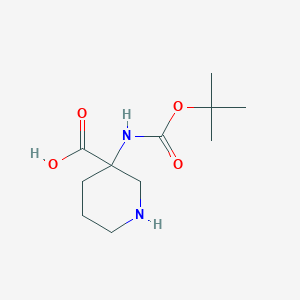

![molecular formula C10H4O4S3 B3029039 Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid CAS No. 502764-53-6](/img/structure/B3029039.png)

Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid

説明

Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid (DTT) is a compound that has garnered interest due to its potential applications in organic electronics. The structure of DTT is characterized by a fused thiophene system, which is a key building block in the design of conjugated materials for electronic devices. The presence of carboxylic acid groups at the 2 and 6 positions of the thiophene rings adds to the versatility of this compound, allowing for further functionalization and the formation of supramolecular assemblies .

Synthesis Analysis

The synthesis of DTT derivatives has been achieved through various methods. A notable approach involves a two-step process starting with a palladium-catalyzed C-S cross-coupling followed by oxidative dehydro C-H coupling, yielding DTT derivatives with different substituents . Another method includes a ring closure reaction using P4S10, which has been applied to synthesize DTT with substituted phenyl groups . An improved synthesis route starting from 2,3-dibromothiophene has also been reported, which enhances the overall yield of DTT .

Molecular Structure Analysis

The molecular structure of DTT and its derivatives has been studied using different spectroscopic techniques. X-ray crystallography has confirmed the formation of hydrogen bonds between carboxylate ligands of DTT and protonated imidazoline groups in supramolecular assemblies . Computational calculations have provided insights into the radical spin densities and the electronic properties of DTT derivatives .

Chemical Reactions Analysis

DTT and its derivatives undergo various chemical reactions that are significant for their application in electronic devices. The mass spectral fragmentation patterns of DTT dianilides have been analyzed, revealing the cleavage of C-N and C-C bonds leading to the formation of characteristic radical cations . The formation mechanism of DTT from 1,8-diketone has been elucidated using DFT studies, suggesting a favorable cyclization pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTT derivatives are crucial for their performance in electronic applications. Photophysical properties such as UV and fluorescence spectroscopy have been characterized, and electrophysical properties have been assessed using cyclovoltammetry . The self-organization and photoelectron transport performance of DTT films have been investigated, showing good film-forming ability and high electron transport performance due to strong intermolecular interactions .

科学的研究の応用

Dye-Sensitized Solar Cells

One significant application of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid is in the field of dye-sensitized solar cells (DSCs). A study by Kwon et al. (2011) demonstrated the synthesis of a donor-acceptor dye based on this compound, which was incorporated into a DSC. This cell exhibited a notable energy conversion efficiency of 7.3% (Kwon et al., 2011).

Micro-Region Structure and Properties

Wang et al. (2010) investigated the self-organized films of two forms of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid. Their research focused on the arrangement, optical, and conductance properties of these films, revealing significant differences in the fluorescence and absorption peaks and conductance levels based on the aggregation structures and orientations of the molecules on substrates (Wang et al., 2010).

Organic Light Emitting Devices

Du Zu-liang (2009) explored the application of Dithieno[3,2-b:2',3'-d]thiophene-2-dicarboxylic acid in organic light emitting devices. Their study indicated that due to strong inter-molecular interactions, this compound showed high electron transport performance, making it a promising candidate for organic light emitting devices (Du Zu-liang, 2009).

Solution-Processable Small Molecular Semiconductors

In the development of small molecular organic semiconductors, Choi et al. (2021) synthesized novel dithieno[3,2-d:2',3'-d]thiophene derivatives. These were used in organic field-effect transistors (OFETs), showing excellent thermal stability and high charge carrier mobility. The study highlighted the compound's potential in semiconductor applications (Choi et al., 2021).

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported on the synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acids and their formation of non-covalent complexes with an imidazoline base. These complexes exhibited strong blue or blue-green photoluminescence in solution, suggesting potential applications in luminescent materials (Osterod et al., 2001).

将来の方向性

DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . Its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more, suggests that it will continue to attract the attention of researchers worldwide .

特性

IUPAC Name |

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O4S3/c11-9(12)5-1-3-7(16-5)8-4(15-3)2-6(17-8)10(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMFYBSHBCPMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC3=C2SC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207862 | |

| Record name | Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid | |

CAS RN |

502764-53-6 | |

| Record name | Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502764-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

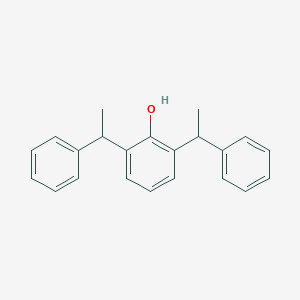

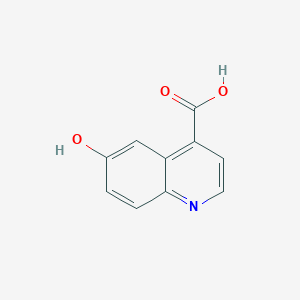

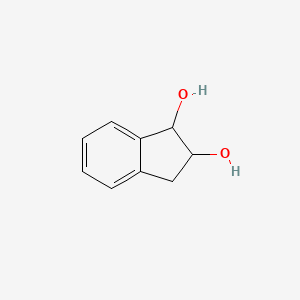

![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)

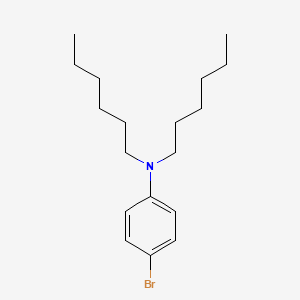

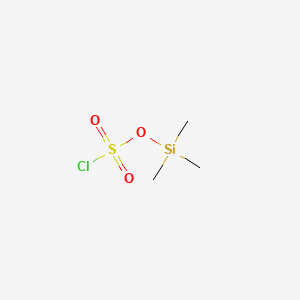

![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)

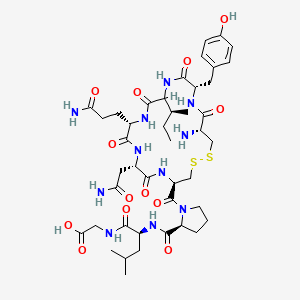

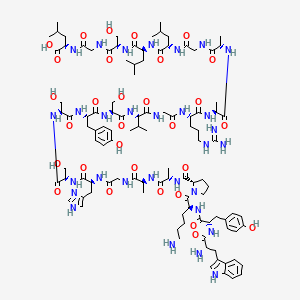

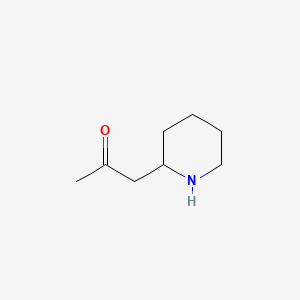

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)